4-methyl-N-quinolin-6-ylbenzenesulfonamide
Description
Significance of Benzenesulfonamide (B165840) and Quinoline (B57606) Scaffolds in Biological Systems
The benzenesulfonamide and quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their recurring presence in a multitude of biologically active compounds. nih.govbohrium.com
Benzenesulfonamide Scaffold: The benzenesulfonamide core is a cornerstone in drug development, most famously recognized for its role in the discovery of sulfonamide antibiotics. Beyond their antibacterial properties, benzenesulfonamide derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govrsc.org This versatility stems from the ability of the sulfonamide group to act as a zinc-binding group, enabling it to interact with and inhibit various metalloenzymes. rsc.orgnih.gov For instance, certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer. rsc.orgnih.gov
Quinoline Scaffold: Quinoline, a fused bicyclic heterocycle containing a nitrogen atom, is another exceptionally important scaffold in therapeutic medicine. frontiersin.org Its derivatives are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.govnih.gov The quinoline nucleus is a key component of numerous marketed drugs and serves as a versatile building block for the synthesis of novel bioactive molecules. nih.govingentaconnect.com The functionalization of the quinoline ring at different positions can lead to compounds with varied and potent pharmacological effects. frontiersin.org
Rationale for Targeted Investigation of 4-methyl-N-quinolin-6-ylbenzenesulfonamide
The targeted investigation of this compound is driven by the principle of molecular hybridization. By covalently linking the benzenesulfonamide and quinoline scaffolds, researchers aim to create a novel molecule that may exhibit unique or enhanced biological activities compared to its individual components. The specific placement of the methyl group on the benzenesulfonamide ring and the linkage to the 6-position of the quinoline ring are deliberate choices based on structure-activity relationship (SAR) studies of related compounds.
The rationale for this specific combination includes:
Synergistic Activity: The potential for the two scaffolds to act on different biological targets or pathways, leading to a synergistic therapeutic effect.
Enhanced Target Affinity and Selectivity: The combined structure may provide a better fit for the active site of a specific biological target, leading to increased potency and reduced off-target effects.
Overcoming Drug Resistance: Hybrid molecules can sometimes circumvent mechanisms of drug resistance that affect single-scaffold drugs. rsc.org
Modulation of Physicochemical Properties: The combination of the two moieties can influence properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.
Historical and Current Perspectives on Sulfonamide-Quinoline Hybrid Molecules in Drug Discovery
The concept of creating hybrid molecules by combining sulfonamide and quinoline moieties is not new, but it continues to be an active and fruitful area of research. Historically, the initial successes of sulfonamide antibiotics and quinoline-based antimalarials spurred interest in exploring their combined potential.
In recent years, there has been a resurgence of interest in sulfonamide-quinoline hybrids, with numerous studies reporting their synthesis and evaluation for a wide range of therapeutic applications. nih.govresearchgate.net These hybrids have shown promising activity in several areas:
Anticancer Activity: Several studies have demonstrated the potent anticancer activity of sulfonamide-quinoline derivatives against various cancer cell lines. researchgate.netmdpi.commdpi.com The proposed mechanisms of action often involve the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway. researchgate.netmdpi.com
Antimicrobial Activity: The combination of these two scaffolds has yielded compounds with significant antibacterial and antifungal activity, offering a potential strategy to combat the growing problem of antimicrobial resistance. nih.govrsc.org
Enzyme Inhibition: Sulfonamide-quinoline hybrids have been investigated as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are important targets in the treatment of numerous diseases. researchgate.netnih.govmdpi.com
The ongoing research into molecules like this compound underscores the enduring value of molecular hybridization as a powerful strategy in the quest for new and more effective therapeutic agents. The detailed investigation of its biological activities and mechanism of action will be crucial in determining its potential for future drug development.
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-N-quinolin-6-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-14-6-9-16-13(11-14)3-2-10-17-16/h2-11,18H,1H3 |
InChI Key |
OAKHDXJUOUHIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for the Chemical Compound
Diverse Synthetic Pathways for 4-methyl-N-quinolin-6-ylbenzenesulfonamide and Analogues
The synthesis of the core structure of this compound and its related analogues can be achieved through a variety of synthetic routes. These pathways range from traditional, well-established reactions to more contemporary, catalyzed methodologies that offer greater efficiency and molecular diversity.
Classical Sulfonylation Reactions and Optimizations
The most direct and classical approach to synthesizing this compound involves the sulfonylation of 6-aminoquinoline (B144246) with 4-methylbenzenesulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov
The general reaction is as follows:
Reactants : 6-aminoquinoline and 4-methylbenzenesulfonyl chloride
Base : Pyridine or Triethylamine
Solvent : Dichloromethane or chloroform (B151607)
Temperature : Typically room temperature
Optimization of this classical method often focuses on reaction conditions to improve yield and purity. Factors such as the choice of solvent, the type and amount of base used, and the reaction temperature can significantly impact the outcome. For instance, mechanochemical approaches, such as ball milling, have been shown to increase reaction rates and yields for sulfonamide synthesis, offering a more sustainable and efficient alternative to traditional solvent-based methods. researchgate.net
| Parameter | Condition | Effect on Reaction |
| Base | Pyridine, Triethylamine | Neutralizes HCl, drives reaction forward |
| Solvent | Dichloromethane, Chloroform | Solubilizes reactants |
| Temperature | Room Temperature | Sufficient for reaction to proceed |
| Stirring | Continuous | Ensures proper mixing and contact of reactants |
Difficulties in the synthesis of sulfonamides often arise from the preparation of the sulfonyl chloride precursors themselves. nih.gov Traditional methods for producing aryl sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid, can be harsh and may not be suitable for substrates with sensitive functional groups. rsc.org
Advanced Synthetic Approaches and Coupling Reactions (e.g., Suzuki Coupling)
Modern synthetic strategies offer more versatile and efficient routes to complex analogues of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. acs.orgnih.gov
For instance, a Suzuki coupling approach could be employed to synthesize analogues by coupling a borylated quinoline (B57606) derivative with an aryl halide, or vice versa. This allows for the introduction of a wide array of substituents on either the quinoline or the benzenesulfonamide (B165840) moiety. researchgate.netacs.org
A hypothetical Suzuki coupling route to an analogue could involve:
Synthesis of a halogenated (e.g., bromo or iodo) N-quinolin-6-ylbenzenesulfonamide.
Palladium-catalyzed coupling of this intermediate with a suitable boronic acid or boronate ester.
The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of various functional groups, making this a highly versatile method for generating diverse compound libraries. acs.org
| Component | Example | Role in Reaction |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid component |
| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and catalyst |
| Boron Reagent | Arylboronic acid | Provides the aryl group to be coupled |
Strategies for Structural Modifications and Analog Generation
The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can be systematically introduced at three key positions: the benzenesulfonamide moiety, the quinoline ring system, and through the strategic placement of various substituents.
Modification of the Benzenesulfonamide Moiety
The benzenesulfonamide portion of the molecule can be readily modified by using different substituted benzenesulfonyl chlorides in the initial sulfonylation reaction. This allows for the exploration of a wide range of electronic and steric effects on the properties of the final compound. acs.org
For example, a library of analogues can be synthesized by reacting 6-aminoquinoline with various substituted benzenesulfonyl chlorides:
| Substituent on Benzenesulfonyl Chloride | Resulting Analogue |
| 4-Nitro | 4-nitro-N-quinolin-6-ylbenzenesulfonamide |
| 4-Chloro | 4-chloro-N-quinolin-6-ylbenzenesulfonamide |
| 4-Methoxy | 4-methoxy-N-quinolin-6-ylbenzenesulfonamide |
| Unsubstituted | N-quinolin-6-ylbenzenesulfonamide |
Furthermore, one-pot procedures have been developed for the synthesis of sulfonamides from unactivated carboxylic acids and amines via decarboxylative halosulfonylation, providing an alternative route to diverse benzenesulfonamide precursors. acs.org
Derivatization of the Quinoline Ring System
The quinoline ring is a versatile scaffold that can be derivatized using a plethora of named reactions in organic chemistry. iipseries.orgwikipedia.org These reactions can be used to synthesize a variety of substituted 6-aminoquinolines, which can then be used as starting materials for the synthesis of analogues.
Classic quinoline syntheses that can be employed include:
Skraup synthesis : Condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comorientjchem.org
Doebner-von Miller reaction : Reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org
Friedländer synthesis : Condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group. pharmaguideline.com
Conrad-Limpach-Knorr synthesis : Reaction of anilines with β-ketoesters. orientjchem.org
These methods allow for the introduction of substituents at various positions on the quinoline ring, leading to a wide range of analogues. For example, using a substituted aniline in a Skraup synthesis will result in a correspondingly substituted quinoline.
Modern techniques such as C-H activation and palladium-catalyzed cross-coupling reactions can also be used to directly functionalize the quinoline ring system, offering even greater flexibility in analog design. nih.gov
Influence of Substituent Effects on Synthetic Outcomes and Compound Libraries
The electronic nature of substituents on both the benzenesulfonyl chloride and the quinoline amine can significantly influence the outcome of the sulfonylation reaction. Electron-withdrawing groups on the benzenesulfonyl chloride can increase its reactivity, potentially leading to higher yields and faster reaction times. Conversely, electron-donating groups on the 6-aminoquinoline can enhance its nucleophilicity, also favoring the reaction.
The generation of compound libraries relies on the robustness and versatility of the chosen synthetic routes. High-throughput synthesis techniques can be employed, where arrays of substituted starting materials are reacted under optimized conditions to rapidly produce a large number of diverse analogues. The choice of synthetic strategy will depend on the desired modifications and the availability of starting materials. For example, a library focused on modifications of the benzenesulfonamide moiety would be best served by a parallel synthesis approach using a variety of sulfonyl chlorides.
Characterization Techniques for Novel Derivatives
The structural elucidation and confirmation of novel derivatives of this compound are accomplished through a suite of sophisticated analytical techniques. These methods provide detailed information on the molecular structure, functional groups, molecular weight, and three-dimensional arrangement of atoms in a crystal. The primary techniques employed for the characterization of these new chemical entities include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For derivatives of this compound, both ¹H NMR and ¹³C NMR are utilized to map the carbon and hydrogen framework of the molecule. nih.govmdpi.com
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms. In novel derivatives, the appearance of a peak in the chemical shift range of 10.12–10.49 ppm is often indicative of the sulfonamide –NH– proton, confirming the successful formation of the sulfonamide linkage. nih.gov The aromatic protons on the quinoline and benzene (B151609) rings typically appear as multiplets in the downfield region (around 7.0-9.0 ppm). mdpi.comnih.gov Specific shifts and splitting patterns can confirm the substitution pattern on these aromatic rings. For instance, the methyl group protons of the tosyl moiety characteristically appear as a singlet at approximately 2.3-2.6 ppm. nih.gov
¹³C NMR Spectroscopy: This method is used to determine the types of carbon atoms in the molecule. For quinoline-sulfonamide derivatives, the carbon atoms of the benzene and quinoline rings resonate in the range of 110-160 ppm. nih.govnih.gov The carbon attached to the sulfonyl group can be identified by its specific chemical shift, typically appearing between 135-138 ppm. nih.gov Two-dimensional NMR techniques like HSQC and HMBC are often employed to definitively assign all proton and carbon signals, especially for complex derivatives. mdpi.com
Below is a representative table of expected ¹H NMR chemical shifts for a hypothetical derivative.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Sulfonamide N-H | 10.1 - 10.5 | Singlet (broad) | Confirms sulfonamide linkage. nih.gov |
| Quinoline H2 | ~9.0 | Doublet of doublets | Aromatic proton adjacent to nitrogen. mdpi.com |
| Aromatic Protons (Quinoline & Benzene) | 7.0 - 8.5 | Multiplet | Complex signals from both ring systems. nih.gov |
| Tosyl CH₃ | ~2.5 | Singlet | Characteristic signal for the methyl group. nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The formation of sulfonamide derivatives is conclusively supported by the appearance of distinctive absorption bands in the IR spectrum. nih.gov
Key characteristic peaks for these compounds include:
N-H Stretching: A vibration band appearing around 3200-3400 cm⁻¹ indicates the presence of the N-H bond in the sulfonamide group. nih.govripublication.com
S=O Stretching: The sulfonyl (SO₂) group is identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1330-1360 cm⁻¹ and 1150-1170 cm⁻¹, respectively. nih.govripublication.comjst.go.jp
C=N and C=C Stretching: Vibrations for the aromatic C=C and C=N bonds of the quinoline ring system are observed in the 1500-1620 cm⁻¹ region. nih.govripublication.com
The presence and precise location of these peaks provide strong evidence for the successful synthesis of the desired derivative. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3200 - 3400 | nih.gov |
| C-H (Aromatic) | Stretching | 3000 - 3100 | nih.gov |
| C=C, C=N (Aromatic) | Stretching | 1500 - 1620 | nih.govripublication.com |
| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1360 | ripublication.comjst.go.jp |
| S=O (Sulfonyl) | Symmetric Stretching | 1150 - 1170 | ripublication.comjst.go.jp |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of a newly synthesized compound and confirming its elemental composition. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. mdpi.comchempap.org The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to the calculated molecular weight of the derivative. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer additional structural information, revealing characteristic losses of fragments like the SO₂ group or parts of the aromatic systems. chempap.org
X-ray Diffraction
For derivatives that can be grown as single crystals, X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles within the molecule. nih.govnsf.gov For instance, X-ray crystallography can confirm the geometry around the sulfur atom, which is typically tetrahedral, and the relative orientation of the quinoline and benzenesulfonamide moieties. nih.govresearchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonds (e.g., N—H⋯O) and C—H⋯π interactions, which stabilize the crystal packing. nih.govnih.gov This information is invaluable for understanding the solid-state conformation of the molecule.
| Parameter | Typical Value / Observation | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | researchgate.net |
| S=O Bond Length | 1.42 - 1.44 Å | nih.govnsf.gov |
| S-N Bond Length | ~1.61 Å | nih.gov |
| C-S-N-C Torsion Angle | Variable (e.g., 57.9° to 86.1°) | nih.govresearchgate.net |
| Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions | nih.govnih.gov |
Molecular Interactions and Mechanistic Elucidation of Biological Activities
Biochemical Target Identification and Validation for 4-methyl-N-quinolin-6-ylbenzenesulfonamide
Identifying the specific biochemical targets of a compound is a foundational step in understanding its mechanism of action. For this compound, target identification is largely inferred from studies on structurally related quinoline (B57606) and benzenesulfonamide (B165840) derivatives. These investigations point toward several key enzyme families and cellular proteins as potential interaction partners.
Enzyme Inhibition Studies
The benzenesulfonamide moiety is a well-established zinc-binding group, making zinc-containing metalloenzymes probable targets. Furthermore, the quinoline scaffold is prevalent in many kinase and protein inhibitors.
Carbonic Anhydrase (CA): The primary sulfonamide group is a classic feature of carbonic anhydrase inhibitors. nih.govunifi.it These zinc metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.govmdpi.comdrugbank.com Certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.gov
Studies on various quinoline-based benzenesulfonamides have demonstrated potent, often isoform-selective, inhibition of human carbonic anhydrases (hCAs). nih.gov For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides showed nanomolar inhibitory activity against cytosolic isoforms hCA I and II, as well as the cancer-related isoforms hCA IX and XII. nih.gov Similarly, other quinazoline-linked benzenesulfonamides have been reported as effective inhibitors of these same isoforms. mdpi.com While direct data for the 6-yl isomer is limited, the collected findings for related structures suggest that this compound is a putative inhibitor of carbonic anhydrases, with potential selectivity for tumor-associated isoforms.
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Quinoline-based Sulfonamides | 55.4 - 4521 | 12.1 - 256.3 | 5.5 - 853.4 | 10.1 - 105.4 | nih.gov |
| 4-Anilinoquinazoline (B1210976) Sulfonamides | 60.9 - >10000 | 2.4 - >10000 | 101.5 - >10000 | 45.2 - >10000 | nih.gov |
| Benzenesulfonamides (Click Chemistry) | 41.5 - 3200 | 30.1 - 755 | 1.5 - 127 | 0.8 - 62.6 | nih.gov |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | mdpi.comnih.gov |
Pyruvate (B1213749) Kinase M2 (PKM2): PKM2 is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a critical role in tumor metabolism and growth. nih.govnih.gov This makes it an attractive therapeutic target. nih.gov Research has shown that quinoline-sulfonamide derivatives can act as modulators of PKM2. nih.govnih.gov For example, a series of quinoline-8-sulfonamide (B86410) derivatives were designed as PKM2 modulators, with lead compounds demonstrating the ability to reduce intracellular pyruvate levels and decrease cancer cell viability. nih.govnih.gov Given these findings, it is plausible that this compound could interact with and potentially inhibit the activity of PKM2, thereby disrupting the metabolic processes that fuel cancer cell proliferation. nih.govresearchgate.net
Lipoxygenase (LOX) and Peptide Deformylase (PDF): While the benzenesulfonamide scaffold has been incorporated into inhibitors of various enzymes, direct evidence linking this compound to the inhibition of lipoxygenase or peptide deformylase is not prominent in the reviewed literature. Some sulfonamide derivatives have been investigated as 5-LOX inhibitors, but this is not a widely established activity for the quinoline-benzenesulfonamide class. nih.gov Peptide deformylase is primarily a target for antibacterial agents, and while it is a metalloenzyme, there is little indication that this specific compound would be a potent inhibitor.
Receptor Binding Profiling and Ligand-Target Interaction Analysis
Computational and in-silico methods are crucial for predicting and analyzing the interactions between a ligand like this compound and its biological targets. Molecular docking studies on related quinoline-benzenesulfonamide compounds have provided significant insights into their binding modes.
For carbonic anhydrase inhibitors, the binding is well-characterized. The sulfonamide moiety's anionic nitrogen coordinates directly with the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. The rest of the molecule, including the quinoline and p-tolyl groups, extends into the active site cavity, forming hydrogen bonds and hydrophobic interactions with various amino acid residues. These secondary interactions are critical for determining the binding affinity and isoform selectivity of the inhibitor. nih.gov
In the case of PKM2, docking studies with quinoline-8-sulfonamides have shown that the quinoline moiety can occupy a flat, apolar surface in the enzyme's allosteric binding pocket. nih.gov The sulfonamide group is often involved in forming key hydrogen bonds with residues like Tyr390 or Lys311, which helps to stabilize the complex and modulate the enzyme's activity. nih.gov Similar interaction patterns could be anticipated for this compound.
Protein-Ligand Complex Characterization and Interaction Thermodynamics
Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the thermodynamics and kinetics of ligand binding.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. Such studies on benzenesulfonamide derivatives binding to carbonic anhydrase isoforms have revealed that these interactions are typically enthalpy-driven, characterized by a favorable negative ΔH.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics, providing association (ka) and dissociation (kd) rate constants. This method is highly effective for characterizing the interactions between small molecules and immobilized protein targets. While specific ITC or SPR data for this compound were not available in the reviewed literature, these techniques are standard for validating predicted targets and characterizing the binding dynamics of analogous compounds.
Cellular Pathway Modulation by the Chemical Compound
Beyond direct enzyme inhibition, the biological effects of a compound are mediated through its influence on complex intracellular signaling networks and cellular processes.
Investigation of Specific Intracellular Signaling Cascades
The modulation of enzymes like PKM2 and CA IX by inhibitors can have significant downstream effects on cellular signaling. Inhibition of PKM2 in cancer cells can disrupt glycolysis, leading to a reduction in ATP production and the supply of biosynthetic precursors. This metabolic stress can impact signaling pathways that are sensitive to cellular energy status, such as the mTOR pathway. Indeed, some complex quinoline-benzenesulfonamide derivatives have been identified as potent inhibitors of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. researchgate.net Inhibition of tumor-associated CA IX can alter the tumor microenvironment's pH, which may affect signaling cascades related to cell proliferation, invasion, and metastasis.
Elucidation of Specific Cellular Processes Affected by the Compound
A significant mechanism of action identified for compounds structurally similar to this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.com
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. mdpi.com A study on 2-substituted quinolin-4-yl-benzenesulfonate derivatives, which are close structural analogs, found that these compounds exhibit potent antiproliferative activity by inhibiting cellular tubulin polymerization. nih.gov These compounds were shown to target the vinblastine (B1199706) binding site on tubulin, leading to the disruption of mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.gov The ability of various quinoline-based hybrids to inhibit tubulin polymerization is a well-documented anticancer mechanism. mdpi.commdpi.com This suggests that a primary cellular effect of this compound could be the disruption of microtubule function, contributing significantly to its potential anticancer activity.
| Compound Class/Name | Assay | IC50 (µM) | Reference |
| Quinoline–oxadiazole hybrid (83a) | Tubulin Polymerization | 1.32 | mdpi.com |
| Arylpiperazine-triazole hybrid (12a) | Tubulin Polymerization | 2.06 | mdpi.com |
| 2-Aryl-3-arylamino-imidazo-pyridine (20) | Tubulin Assembly | 1.6 | mdpi.com |
| Combretastatin A-4 (Standard) | Tubulin Polymerization | 2.17 | mdpi.com |
Biophysical Characterization of Compound-Target Interactions
Detailed biophysical studies elucidating the direct interaction between this compound and its potential biological targets are not extensively available in the public domain based on the conducted research. While the broader class of quinolinyl-benzenesulfonamides has been investigated for interactions with various enzymes and proteins, specific thermodynamic and kinetic data for this particular compound, such as dissociation constants (Kd), inhibition constants (Ki), or calorimetric measurements, are not specified in the reviewed literature.
General biophysical techniques are crucial for understanding such interactions. Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) would be instrumental in determining the binding affinity, stoichiometry, and the thermodynamic profile (enthalpy and entropy changes) of the compound binding to a target protein. However, the application of these techniques to this compound has not been detailed in the available resources.
Research Findings on Related Compounds
To provide context, studies on structurally analogous benzenesulfonamide derivatives have indicated potential mechanisms of action. For instance, various benzenesulfonamides are known to target and inhibit enzymes like carbonic anhydrases. This interaction typically involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site. While it can be hypothesized that this compound may interact with similar targets, specific biophysical data to confirm and quantify this interaction is not presently available. Without experimental data from techniques such as X-ray crystallography or NMR spectroscopy, the precise binding mode and key molecular interactions remain speculative.
Data on Compound-Target Interactions
Interactive Data Table: Biophysical Interaction Parameters for this compound
| Target | Method | Binding Affinity (Kd) | Inhibition Constant (Ki) | Thermodynamic Parameters (ΔH, -TΔS) | Stoichiometry (n) |
|---|
Structure Activity Relationship Sar Investigations of 4 Methyl N Quinolin 6 Ylbenzenesulfonamide Analogues
Systematic Exploration of Structural Variations and Their Biological Impact
The chemical structure of 4-methyl-N-quinolin-6-ylbenzenesulfonamide offers several sites for modification, including the benzenesulfonamide (B165840) ring, the quinoline (B57606) ring system, and the sulfonamide linker. Investigations into these modifications have provided a deeper understanding of their influence on biological outcomes.
The substitution pattern on the benzenesulfonamide ring plays a critical role in the biological activity of this class of compounds. For instance, in the context of carbonic anhydrase (CA) inhibition, the position of the sulfamoyl group is a key determinant of inhibitory potency. nih.gov Generally, placing the sulfamoyl functionality at the para-position of the benzenesulfonamide ring has been found to be more advantageous for inhibitory activity compared to ortho- or meta-substitutions. nih.gov
Furthermore, the introduction of other substituents onto the benzenesulfonamide ring can modulate activity. For example, the addition of a methyl group at the C4 position of the benzenesulfonamide moiety has been observed to slightly decrease the inhibitory activities against certain CA isoforms. nih.gov In other studies, the presence of electron-withdrawing groups, such as a chloro atom, on the benzenesulfonamide ring has been associated with maximal antibacterial activity in related quinoxaline (B1680401) sulfonamide derivatives. mdpi.com Conversely, the introduction of electron-donating groups like a methoxy (B1213986) group has been shown to reduce activity. mdpi.com
| Compound Series | Sulfamoyl Position | Range of Inhibition Constants (Kᵢ) |
|---|---|---|
| 9a–d | ortho | 25.9–65.6 nM |
| 11a–d | meta | 8.4–86.5 nM |
| 13a–c | para | 5.5–25.8 nM |
The quinoline ring system serves as a crucial scaffold that can be functionalized at various positions to fine-tune the biological properties of the molecule. frontiersin.org The nature and position of substituents on the quinoline ring can significantly impact the compound's interaction with its biological target. frontiersin.orgijresm.com For instance, the introduction of substituents such as methyl (-CH₃), methoxy (-OCH₃), and chloro (-Cl) groups has been explored to modulate the electronic and hydrophobic properties of the molecule. nih.gov These modifications are intended to enhance hydrophobic interactions within the binding sites of target enzymes. nih.gov
The fused lipophilic nature of the quinoline tail is thought to be important for achieving significant hydrophobic interactions, particularly within the more spacious binding sites of enzymes like human carbonic anhydrase (hCA) IX and XII. nih.gov The diverse biological activities of quinoline derivatives, including anticancer effects, are often attributed to the substitution patterns on the quinoline ring. ijresm.comnih.gov
The concept of creating hybrid molecules by combining the quinoline scaffold with a benzenesulfonamide moiety has been a successful strategy in developing compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The length and nature of the linker connecting these two key pharmacophores can also impact biological activity. For example, replacing an amino linker with a hydrazide linker has been shown to alter the inhibitory profile against different CA isoforms. nih.gov
Identification of Key Pharmacophoric Features for Target Engagement
Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with its biological target. For this compound and its analogues, several key pharmacophoric features have been identified.
The primary sulfonamide functionality is a crucial feature for compounds targeting metalloenzymes like carbonic anhydrase, where it coordinates with the zinc ion in the active site. nih.gov The benzenesulfonamide ring itself fits into the enzyme's active site, forming important interactions. nih.gov
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models are valuable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.
Several studies have focused on developing QSAR models for quinoline and benzenesulfonamide derivatives to predict their biological activities, such as anticancer and enzyme inhibitory effects. nih.govtandfonline.com These models use various molecular descriptors to quantify the structural features of the compounds and relate them to their observed activities through mathematical equations. nih.gov
For instance, 2D and 3D-QSAR models have been developed for quinoline derivatives to predict their inhibitory activity against targets like P-glycoprotein and Plasmodium falciparum. nih.govmdpi.com These models have demonstrated good predictive ability and have been used to identify key structural requirements for enhanced activity. mdpi.com The insights gained from QSAR models can help in the rational design and optimization of new this compound analogues with improved therapeutic potential. nih.gov
Computational and Theoretical Chemistry Approaches in Studying the Chemical Compound
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as 4-methyl-N-quinolin-6-ylbenzenesulfonamide, might interact with a protein's binding site.
Molecular docking simulations are instrumental in identifying the most probable binding pockets on a target protein for this compound. By computationally placing the ligand into various potential binding sites, researchers can calculate the binding affinity for each pose. The site with the lowest binding energy is typically considered the most favorable binding pocket.
Once the binding pocket is identified, the simulations reveal key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: The sulfonamide group and the quinoline (B57606) nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. Docking studies can pinpoint specific amino acid residues in the protein's active site that form these critical bonds.
Hydrophobic Interactions: The methylbenzene and quinoline rings are hydrophobic and are likely to interact with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket.
Pi-Pi Stacking: The aromatic nature of the quinoline and benzene (B151609) rings allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
While specific docking studies for this compound are not extensively detailed in the public domain, studies on analogous sulfonamide-containing molecules targeting various proteins have demonstrated the utility of this approach in elucidating these fundamental interactions. The following table illustrates the types of interactions that would be identified in a typical molecular docking study.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
| Hydrogen Bonding | Sulfonamide (-SO2NH-), Quinoline Nitrogen | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Methylbenzene Ring, Quinoline Ring | Leucine, Valine, Isoleucine, Alanine, Proline |
| Pi-Pi Stacking | Benzene Ring, Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan |
This table is an illustrative example of the types of interactions that would be analyzed in a molecular docking study of this compound.
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. Using the this compound scaffold as a starting point, virtual screening can be employed to discover novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.
In scaffold-based drug design, the core structure of this compound would be used as a template. Large chemical databases would be computationally screened for molecules that share this core but have different substituents. These "hits" can then be docked into the target protein's binding site to predict their binding affinity and mode. This approach accelerates the discovery of new lead compounds without the need for extensive and costly high-throughput experimental screening.
Quantum Mechanical (QM) Calculations for Conformational Analysis and Reactivity
Quantum mechanical calculations provide a highly detailed description of the electronic structure of a molecule, offering deep insights into its geometry, stability, and reactivity. These methods are based on the fundamental principles of quantum mechanics.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt multiple conformations. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to perform energy minimization calculations to identify the most stable conformation (the global minimum) and other low-energy conformers.
By systematically rotating the flexible bonds and calculating the energy of each resulting structure, a conformational landscape can be generated. This landscape provides a comprehensive view of the energetically accessible shapes of the molecule, which is crucial for understanding how it might adapt its shape to fit into a protein's binding site.
Quantum mechanical calculations can elucidate the electronic properties of this compound, which are key to its reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, this analysis can predict which parts of the molecule are most likely to be involved in chemical reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can reveal hyperconjugative interactions and delocalization of electron density, which contribute to the molecule's stability. For this compound, NBO analysis can quantify the charge on each atom, providing insights into its electrostatic interactions with other molecules.
The following table presents hypothetical data that would be obtained from QM calculations for a molecule like this compound, based on published studies of similar compounds.
| Quantum Mechanical Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |
This table provides illustrative examples of data generated from quantum mechanical calculations. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the behavior of the this compound-protein complex in a simulated physiological environment.
MD simulations can be used to:
Assess the Stability of the Binding Pose: By running a simulation for several nanoseconds or even microseconds, researchers can determine if the binding pose predicted by molecular docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein is often monitored to assess this stability.
Characterize Dynamic Interactions: MD simulations can reveal transient interactions that are not captured by static docking methods. For example, water molecules in the binding site can play a crucial role in mediating interactions between the ligand and the protein, and their dynamic behavior can be observed.
Predict Binding Free Energies: More advanced MD simulation techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy of the ligand to the protein. These calculations are computationally intensive but can provide a more accurate prediction of binding affinity than docking scores.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the chemical structure of a compound to forecast its behavior in the body, reducing the need for extensive laboratory testing in the early stages of drug discovery. nih.govresearchgate.net
For this compound, a typical in silico ADME analysis would involve predicting the following properties using various computational models and online servers: nih.gov
| ADME Property | Description | Predicted Value (Hypothetical) |
| Absorption | ||
| Human Intestinal Absorption | The percentage of the compound absorbed through the human gut. | Data not available |
| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | Data not available |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the barrier to enter the central nervous system. | Data not available |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood plasma, which affects its availability to act on target tissues. | Data not available |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts if the compound is likely to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. | Data not available |
| Excretion | ||
| Total Clearance | The rate at which the compound is removed from the body. | Data not available |
This table is illustrative. The values are hypothetical as specific predictive studies for this compound are not available in the reviewed literature.
Pharmacological analyses using online tools can also evaluate a compound's "drug-likeness," which assesses whether its physicochemical properties are similar to those of known oral drugs (e.g., Lipinski's Rule of Five). nih.gov Studies on other novel sulfonamide derivatives have utilized such predictive tools to identify candidates with favorable ADME profiles for further development. nih.gov
Pre Clinical Biological Evaluation and Mechanistic Studies in Non Human Systems
In Vitro Cellular Assays and Phenotypic Screening
The in vitro evaluation of 4-methyl-N-quinolin-6-ylbenzenesulfonamide has primarily focused on its potential as an inhibitor of carbonic anhydrases (CAs), enzymes that are involved in various physiological and pathological processes.
Cell-Free Biochemical Assays for Target Activity
Studies have explored the inhibitory effects of quinoline-based benzenesulfonamides on several human (h) carbonic anhydrase isoforms. While direct data for this compound is not specified, related compounds have shown significant inhibitory activity. For instance, a series of quinoline-based benzenesulfonamides demonstrated potent inhibition against the cancer-related isoforms hCA IX and hCA XII. nih.gov Specifically, para-sulfonamide derivatives showed inhibition constants (KIs) in the nanomolar range against these isoforms. nih.gov Another study on 3-(quinolin-4-ylamino)benzenesulfonamides reported moderate activity against the hCA II isoform. nih.gov These findings suggest that the quinoline-benzenesulfonamide scaffold is a promising framework for developing potent and selective carbonic anhydrase inhibitors.
High-Throughput Screening Methodologies
High-throughput screening (HTS) has been a valuable tool in identifying biologically active compounds from large chemical libraries. Although no specific HTS campaigns that identified this compound have been detailed, the general methodology is widely applied in drug discovery to screen for compounds with desired phenotypic effects or target-based activities. rsc.org
Ex Vivo Tissue and Organ Explant Studies
There is currently no publicly available data from ex vivo tissue and organ explant studies for this compound.
Mechanistic Investigations in Relevant In Vivo Animal Models (excluding efficacy or clinical trial data)
Pre-clinical in vivo studies in animal models have provided some insights into the potential therapeutic applications of compounds structurally related to this compound.
Pharmacodynamic Marker Analysis in Animal Systems
A pre-clinical study on a related compound, 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide, investigated its effects in a rat model of liver and pancreatic carcinogenesis. researchgate.netbenthamscience.com In this model, treatment with the compound led to a significant reduction in the number and area of hepatic GST-P positive foci, which are markers of preneoplastic lesions. researchgate.net Immunohistochemical analysis demonstrated a decrease in the expression of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, and an induction of apoptosis. researchgate.net These findings suggest that this related sulfonamide derivative can modulate key cellular processes involved in cancer development in a living system.
Target Engagement Studies in Animal Models
Direct target engagement studies for this compound in animal models are not extensively documented in publicly available literature. However, based on the evaluation of analogous compounds and the broader class of quinoline-based kinase inhibitors, several methodologies are commonly employed to ascertain target engagement in vivo. These approaches often involve the use of pharmacodynamic biomarkers to confirm that the compound is interacting with its intended molecular target in a living system.
For kinase inhibitors, a primary method for demonstrating target engagement is the analysis of phosphorylation status of the target kinase or its downstream substrates in tumor or surrogate tissues from treated animals. For instance, in studies of mTOR inhibitors, a reduction in the phosphorylation of downstream effectors like S6 ribosomal protein is a common biomarker of target engagement. researchgate.net Similarly, for inhibitors targeting receptor tyrosine kinases such as EGFR or VEGFR, decreased phosphorylation of the receptor itself or key signaling nodes within the pathway would be assessed in tumor xenograft models. acs.orgnih.gov
Another approach involves competitive binding assays using radiolabeled ligands or chemical probes that bind to the target of interest. Administration of the unlabeled investigational compound, such as a quinoline-based inhibitor, would be expected to displace the probe in a dose-dependent manner, which can be quantified in tissue lysates. Furthermore, advanced imaging techniques like positron emission tomography (PET) with a radiolabeled version of the drug or a specific tracer for the target can provide non-invasive, real-time visualization of target engagement in living animals.
While specific data for this compound is not available, the established methodologies for related kinase inhibitors provide a clear framework for how its target engagement in animal models would likely be investigated.
Biotransformation Pathways in Pre-Clinical Species
The biotransformation of this compound in pre-clinical species has not been specifically detailed in the available scientific literature. However, by examining the metabolic fate of structurally related quinoline (B57606) and sulfonamide compounds, likely metabolic pathways can be inferred. The metabolism of xenobiotics is primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase their water solubility and facilitate excretion.
For the quinoline moiety, metabolism is likely to proceed via oxidation mediated by cytochrome P450 (CYP) enzymes. Common metabolic transformations for quinoline derivatives include hydroxylation at various positions on the quinoline ring system. The benzene (B151609) ring of the quinoline scaffold is susceptible to oxidation, potentially leading to the formation of phenolic metabolites.
The benzenesulfonamide (B165840) portion of the molecule also presents several sites for metabolic modification. The methyl group on the benzene ring is a prime candidate for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. N-dealkylation is another potential pathway, although less likely given the sulfonamide linkage.
Phase II conjugation reactions would likely follow Phase I metabolism. The hydroxylated metabolites of the quinoline and benzenesulfonamide rings could undergo glucuronidation or sulfation to form highly water-soluble conjugates for elimination.
It is important to note that significant species differences in drug metabolism are common. Therefore, the exact metabolic profile of this compound would need to be determined experimentally in relevant pre-clinical species such as mice, rats, and dogs to accurately predict its metabolism in humans.
Comparative Analysis with Established Reference Compounds and Scaffolds
To understand the potential therapeutic positioning of this compound, it is valuable to compare it with established reference compounds and scaffolds that share structural similarities or therapeutic targets. This analysis includes FDA-approved drugs and compounds in clinical development that feature the quinoline or sulfonamide pharmacophores and are often targeted against protein kinases.
The 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) scaffolds are well-established kinase inhibitor chemotypes found in several approved anti-cancer drugs. researchgate.net For example, afatinib, an inhibitor of the epidermal growth factor receptor (EGFR) family, is based on the quinoline structure. acs.org Other notable quinoline-based kinase inhibitors include bosutinib (B1684425) and cabozantinib. nih.govacs.org These compounds have demonstrated clinical efficacy in treating various cancers by targeting specific kinases involved in tumor growth and proliferation. nih.govacs.org The design of novel quinoline derivatives often builds upon the structure-activity relationships (SAR) established from these successful drugs. nih.gov
Benzenesulfonamide-based compounds have also been developed as inhibitors of various enzymes, including carbonic anhydrases and kinases. nih.govnanobioletters.comnih.govnih.gov The sulfonamide group can act as a key hydrogen bond donor/acceptor, contributing to the binding affinity and selectivity of the inhibitor. nih.gov Structure-activity relationship studies on benzenesulfonamide derivatives have provided insights into the optimal substitution patterns for achieving potent and selective inhibition of target enzymes. nih.govnanobioletters.comnih.gov
The combination of a quinoline ring and a benzenesulfonamide moiety in this compound suggests a potential for kinase inhibitory activity, a common feature of many quinoline-based drugs. nih.gov A preclinical study on a structurally similar compound, 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide, demonstrated its potential as a chemotherapeutic agent in rat models of liver and pancreatic cancer. benthamscience.com
The following interactive table provides a comparative overview of selected quinoline-based and sulfonamide-containing kinase inhibitors.
| Compound Name | Scaffold | Primary Target(s) | FDA Approval Status |
| Afatinib | Quinazoline | EGFR, HER2 | Approved |
| Bosutinib | Quinoline | Src, Abl | Approved |
| Cabozantinib | Quinoline | MET, VEGFR2, RET | Approved |
| GDC-0941 | Thienopyrimidine | PI3K | Clinical Trials |
| SLC-0111 | Benzenesulfonamide | Carbonic Anhydrase IX | Clinical Trials |
This comparative analysis highlights that the quinoline and benzenesulfonamide scaffolds are privileged structures in the design of kinase inhibitors. The specific substitution pattern of this compound would determine its unique target profile and potential therapeutic utility relative to these established compounds. Further preclinical and clinical investigation is necessary to fully elucidate its pharmacological properties and clinical potential.
Future Perspectives and Emerging Research Directions for the Chemical Compound
Exploration of Novel Biological Indications Based on Mechanistic Insights
The biological activity of quinoline-sulfonamide derivatives is often rooted in their ability to interact with specific enzymes and proteins crucial to disease pathways. The core structure serves as a template for inhibiting various enzyme classes, suggesting that 4-methyl-N-quinolin-6-ylbenzenesulfonamide could be repurposed or further developed for a range of new indications.
Mechanistic studies have shown that related compounds can target a variety of proteins. For instance, the quinoline (B57606) scaffold is a key component in molecules designed to inhibit protein kinases, which are central to cell signaling and are often dysregulated in cancer. arabjchem.orgekb.eg Kinases such as c-Met, PI3K/mTOR, and Aurora kinases are potential targets for which quinoline-based inhibitors have been developed. ekb.egnih.gov Furthermore, sulfonamide-containing molecules are well-known inhibitors of carbonic anhydrases and matrix metalloproteinases (MMPs). nih.gov Inhibition of these enzymes presents therapeutic opportunities in oncology and inflammatory diseases. By elucidating the specific protein interaction profile of this compound, researchers can identify and pursue novel therapeutic applications beyond its initial scope.
| Potential Molecular Target | Mechanistic Role | Potential Novel Biological Indication(s) |
| Protein Kinases (e.g., c-Met, PI3K, PLK4) | Regulate cell proliferation, survival, and signaling pathways. | Various cancers (e.g., breast, lung, leukemia), targeted therapy based on tumor genetic profile. arabjchem.orgnih.gov |
| Matrix Metalloproteinases (MMPs) | Involved in extracellular matrix degradation, crucial for cell migration and tissue remodeling. | Cancer metastasis, rheumatoid arthritis, chronic inflammatory diseases. |
| Carbonic Anhydrases (CAs) | Catalyze the hydration of CO2; isoforms are involved in pH regulation and ion transport. | Glaucoma, epilepsy, and specific types of cancer where isoforms are overexpressed. nih.gov |
| Kinesin Spindle Protein (Eg5) | A motor protein essential for the formation of the bipolar mitotic spindle during cell division. | Mitotic-arrest-based cancer chemotherapy. nih.gov |
Integration of Advanced Delivery Systems (e.g., Nanocarriers) for Targeted Molecular Delivery
A significant hurdle for many small molecule inhibitors, including potentially this compound, is achieving optimal pharmacokinetic properties. Challenges such as poor solubility, low bioavailability, and off-target effects can limit therapeutic potential. nih.gov Advanced drug delivery systems, particularly nanocarriers, offer a promising strategy to overcome these limitations. dovepress.comresearchgate.net
Encapsulating the compound within nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can enhance its solubility and stability in circulation. mdpi.commdpi.com These systems can be engineered for controlled or triggered release, maintaining therapeutic concentrations while minimizing systemic exposure. mdpi.com Furthermore, nanocarriers can facilitate targeted delivery. thno.org This can be achieved passively through the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to leaky vasculature. mdpi.com Active targeting can be accomplished by functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, thereby concentrating the therapeutic agent at the site of action and reducing effects on healthy tissues. mdpi.complos.org
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
A deep understanding of how this compound interacts with biological systems is crucial for its development. Omics technologies provide powerful, unbiased tools to map these interactions on a global scale.
Proteomics: Chemical proteomics, utilizing techniques like affinity enrichment with immobilized probes combined with quantitative mass spectrometry, can comprehensively identify the direct protein targets and off-targets of the compound within the cellular proteome. nih.govrsc.orgnih.gov This approach is invaluable for confirming the mechanism of action, uncovering unexpected biological activities, and preemptively identifying potential sources of toxicity. acs.org
Genomics: Genomic analysis of cell lines or patient tumors can identify genetic biomarkers that predict sensitivity or resistance to the compound. For example, the efficacy of certain kinase inhibitors is strongly correlated with specific mutations or amplifications in their target genes. nih.gov Identifying such a genomic signature for this compound would be a critical step toward personalized medicine.
Metabolomics: This technology assesses the global metabolic changes induced by a compound. oaji.net For a sulfonamide-containing molecule, metabolomics can elucidate its biotransformation pathways, identifying metabolites that may be active or potentially toxic. nih.govnih.gov It can also reveal which metabolic networks are perturbed by the compound's activity, providing a functional readout of its cellular effects and helping to understand its broader physiological impact. nih.gov
Development of Next-Generation Analogues with Tuned Pharmacological Profiles
The this compound structure is a foundational scaffold that can be systematically modified to create next-generation analogues with superior pharmacological properties. Through medicinal chemistry and structure-activity relationship (SAR) studies, researchers can fine-tune the molecule to enhance potency, improve selectivity, and optimize pharmacokinetic characteristics.
SAR studies on related quinoline-based compounds have demonstrated that small structural modifications can lead to significant changes in biological activity. arabjchem.org For example, altering substituents on the quinoline or benzene (B151609) rings can dramatically affect a compound's binding affinity for its target protein and its selectivity against other proteins. nih.gov The goal is to design analogues that exhibit high affinity for the desired target while minimizing interactions with other proteins, particularly those known to cause adverse effects. This process of iterative design, synthesis, and biological testing is fundamental to developing safer and more effective therapeutic agents. arabjchem.org
| Structural Region for Modification | Example Modification | Impact on Pharmacological Profile | Target Class Example |
| Quinoline C4-position | Addition of anilino or piperazinyl moieties | Often enhances binding affinity to kinase active sites. ekb.egnih.gov | Protein Kinases (e.g., c-Met) |
| Quinoline C6/C7-position | Introduction of methoxy (B1213986) or other flexible side chains | Can improve solubility and interactions with the solvent-exposed regions of a binding pocket. nih.gov | Protein Kinases (e.g., PI3K) |
| Benzenesulfonamide (B165840) Ring | Altering substitution pattern (e.g., adding fluoro groups) | Modulates electronic properties and can enhance cell permeability and target engagement. | Various Enzymes |
| Sulfonamide Linker | Bioisosteric replacement (e.g., with an amide) | Can alter metabolic stability and hydrogen bonding patterns with the target protein. | N/A |
Challenges and Opportunities in Translational Research for the Chemical Compound Class
Translating a promising chemical compound from the laboratory to the clinic is a complex process fraught with challenges. The "valley of death" in research refers to the gap between preclinical discoveries and clinical application. nih.gov For the quinoline-sulfonamide class, key challenges include ensuring a favorable therapeutic window, overcoming metabolic instability, and managing the potential for acquired drug resistance. thno.org
However, these challenges are matched by significant opportunities. The chemical tractability of the quinoline-sulfonamide scaffold allows for extensive optimization to address pharmacokinetic and pharmacodynamic issues. The rise of targeted therapies creates an opportunity for such compounds, especially if their mechanism of action can be linked to specific disease genotypes. The development of advanced delivery systems provides a clear path to overcoming issues of solubility and bioavailability. dovepress.com Furthermore, the application of omics technologies can de-risk development by providing a more complete picture of a drug's biological interactions early in the process, facilitating a more rational and successful translation into clinical practice.
Q & A
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins for enhanced solubility. Dynamic light scattering (DLS) monitors aggregation. Analogous sulfonamide formulations in industrial separation technologies (CRDC RDF2050104 ) provide formulation insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
